REACTION_CXSMILES
|
[Na].[C:2]([O:12]CC)(=[O:11])[CH2:3][C:4]([C:6]([O:8]CC)=O)=O.[OH-].[Na+].Cl.[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([C:25](=[NH:27])[NH2:26])=[CH:21][CH:20]=1.Cl>O>[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([C:25]2[NH:27][C:6](=[O:8])[CH:4]=[C:3]([C:2]([OH:12])=[O:11])[N:26]=2)=[CH:21][CH:20]=1 |f:0.1,2.3,4.5,^1:0|
|
Name
|
|
Quantity
|
123.2 g
|
Type
|
reactant
|
Smiles
|
[Na].C(CC(=O)C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
4-Chlorobenzenecarboximidamide monohydrochloride
|
Quantity
|
111.95 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C(C=C1)C(N)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
After 1 h the solids had dissolved
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was slowly added (causing foaming) until the pH
|
Type
|
CUSTOM
|
Details
|
The solid was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water and methanol
|
Type
|
CUSTOM
|
Details
|
The solid was then triturated twice with hot methanol
|
Type
|
WASH
|
Details
|
washed repeatedly with 1 N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with methanol and dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1NC(C=C(N1)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66.07 g | |
YIELD: CALCULATEDPERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |